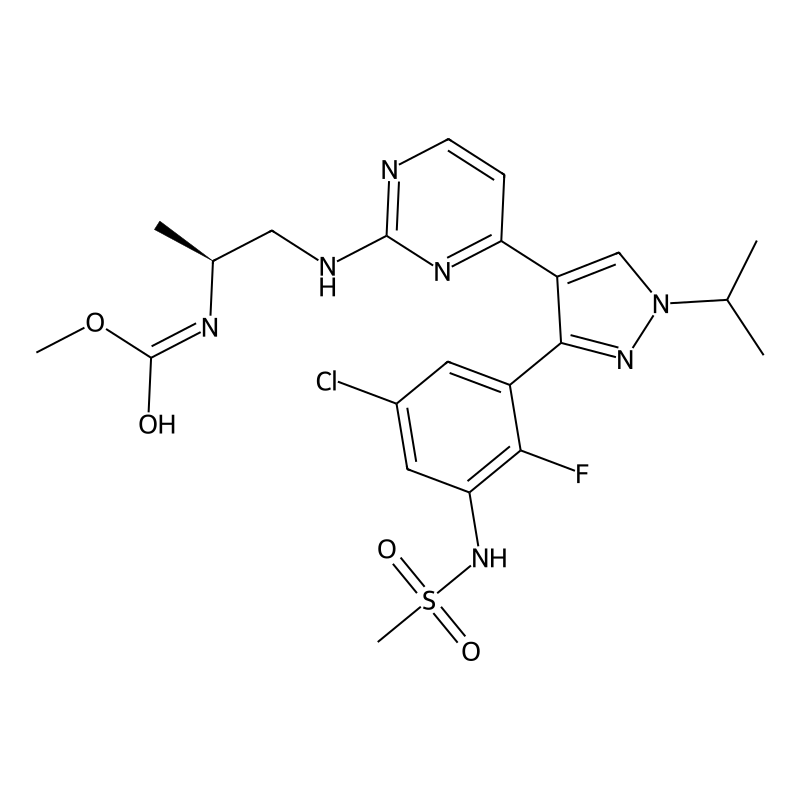

Encorafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Encorafenib is a small-molecule inhibitor that targets the BRAF protein. BRAF is a serine/threonine kinase that plays a critical role in cell proliferation and differentiation. Mutations in the BRAF gene, particularly the BRAF V600E mutation, are found in various cancers, including melanoma, colorectal cancer, lung cancer, and thyroid cancer [].

Inhibiting the BRAF Signaling Pathway

Encorafenib acts by competitively binding to the ATP-binding pocket of the BRAF protein. This binding disrupts the BRAF kinase activity, thereby inhibiting the downstream signaling cascade mediated by the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is essential for cell growth and survival, and its inhibition by Encorafenib can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells harboring BRAF mutations [].

Research on Encorafenib for Melanoma Treatment

Clinical trials have established Encorafenib's efficacy in treating BRAF-mutated metastatic melanoma. Encorafenib, used in combination with another drug called binimetinib (MEK inhibitor), has been shown to improve progression-free survival and overall survival compared to standard chemotherapy in patients with BRAF V600E-mutated melanoma [].

Encorafenib is a small molecule drug primarily used for the treatment of certain types of cancer, particularly melanoma and colorectal cancer. It functions as a selective inhibitor of the BRAF kinase, specifically targeting mutations such as BRAF V600E and V600K. By inhibiting this kinase, encorafenib disrupts the MAPK signaling pathway, which is often aberrantly activated in various cancers, leading to uncontrolled cell proliferation and survival. The drug is marketed under the brand name Braftovi and was developed by Novartis in collaboration with Array BioPharma. It received approval from the U.S. Food and Drug Administration in June 2018 for use in combination with binimetinib for patients with unresectable or metastatic melanoma with BRAF mutations .

Encorafenib's chemical structure allows it to participate in various reactions, particularly hydrolysis. For instance, hydrolysis of its methyl carbamate group can yield a primary amine derivative. In studies, different alkaline and acidic conditions were tested to optimize this hydrolysis process, with aqueous potassium hydroxide in ethanol yielding the highest purity and yield of the desired amine . The compound's interactions with other kinases and enzymes also highlight its potential for further chemical modifications and derivations.

Encorafenib exhibits potent biological activity as a kinase inhibitor. It has demonstrated low IC50 values (0.35 nM for BRAF V600E) in inhibiting the activity of mutated BRAF kinases in vitro. The drug not only targets BRAF but also shows activity against wild-type BRAF and CRAF, along with several other kinases including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 . This broad spectrum of activity contributes to its effectiveness in treating malignancies associated with aberrant MAPK signaling.

Encorafenib is primarily used in oncology for treating patients with metastatic melanoma harboring specific BRAF mutations. It is often administered in combination with binimetinib, a MEK inhibitor, to enhance therapeutic efficacy. The combination therapy has shown improved progression-free survival rates compared to other treatments . Recently, encorafenib has also been approved for use in non-small cell lung cancer patients with BRAF V600E mutations, expanding its application beyond melanoma .

Encorafenib exhibits significant interactions with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism. It is both a substrate and an inhibitor of several transport proteins like P-glycoprotein. These interactions can affect the pharmacokinetics of co-administered drugs, necessitating careful monitoring when used alongside other medications . Additionally, encorafenib's potential to induce new malignancies through RAS activation pathways has been noted as a concern during treatment .

Encorafenib shares similarities with other kinase inhibitors that target components of the MAPK signaling pathway. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Kinase(s) | Unique Features |

|---|---|---|

| Encorafenib | BRAF V600E/K | Selective for mutated BRAF; effective in melanoma |

| Vemurafenib | BRAF V600E | First FDA-approved BRAF inhibitor; broader side effect profile |

| Dabrafenib | BRAF V600E | Similar mechanism but less selective than encorafenib |

| Trametinib | MEK1/MEK2 | Targets downstream signaling; often used in combination |

| Binimetinib | MEK1/MEK2 | Used alongside encorafenib; enhances efficacy through dual inhibition |

Encorafenib's selectivity towards specific mutations makes it particularly effective for treating cancers associated with those mutations while minimizing effects on normal cellular functions.

The retrosynthetic analysis of encorafenib reveals a strategic disconnection approach centered around the construction of three key building blocks that converge to form the final active pharmaceutical ingredient [1] [5]. The molecular structure of encorafenib, bearing the chemical formula C22H27ClFN7O4S and molecular weight of 540.01 daltons, presents multiple synthetic challenges requiring careful consideration of reaction sequencing and functional group compatibility [4] [7].

The primary retrosynthetic disconnection identifies three essential building blocks: a halogenated phenyl ring system bearing chloro and fluoro substituents with a methanesulfonamide functional group, a pyrimidine core structure, and a trisubstituted pyrazole scaffold incorporating an isopropyl substituent [1] [6]. This strategic approach allows for the independent synthesis and optimization of each component before their convergence through carefully orchestrated coupling reactions.

The retrosynthetic strategy employs a convergent synthetic approach that minimizes the number of linear steps while maximizing the efficiency of functional group transformations [5] [24]. The analysis reveals that the pyrazole ring system serves as the central scaffold, connecting the substituted pyrimidine moiety through a carbon-carbon bond formation, while the halogenated phenyl ring is incorporated through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions [1] [6].

A critical aspect of the retrosynthetic analysis involves the identification of appropriate protecting group strategies for the various nitrogen-containing heterocycles [24]. The methyl carbamate protecting group strategy has been demonstrated to be particularly effective for the secondary amine functionality, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functional groups present in the molecule [1] [2].

Key Intermediate Synthesis Strategies

Halogenated Phenyl Ring Functionalization

The functionalization strategy employs a sequential approach involving initial protection of the aniline nitrogen with a tert-butyl carbamate protecting group [24]. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, providing the Boc-protected intermediate in excellent yield. The protected aniline then undergoes palladium-catalyzed borylation using bis(pinacolato)diboron under Miyaura conditions to introduce the boronic ester functionality [5] [6].

The borylation reaction is typically conducted using dichloropalladium(II) bis(diphenylphosphinoferrocene) as the catalyst system with potassium acetate as the base in 1,4-dioxane solvent at elevated temperatures [5] [12]. This transformation proceeds through a well-established oxidative addition, transmetalation, and reductive elimination sequence, yielding the corresponding boronic ester in high yield with excellent functional group tolerance [31] [32].

Following the borylation, the methanesulfonamide functionality is introduced through a sulfonylation reaction [24]. The Boc-protecting group is selectively removed using trifluoroacetic acid in dichloromethane, followed by treatment with methanesulfonyl chloride in the presence of triethylamine to afford the desired sulfonamide intermediate [1] [5].

Pyrimidine Core Construction Methodologies

The pyrimidine construction methodology employs a multi-step sequence involving initial formylation of the starting material using Vilsmeier-Haack conditions with dimethylformamide and phosphorus oxychloride [9]. This transformation introduces an aldehyde functionality that serves as a key intermediate for subsequent elaboration. The aldehyde is then subjected to Knorr pyrrole synthesis conditions, involving condensation with ethyl acetoacetate in the presence of zinc acetate, providing access to the fused heterocyclic system [9].

The pyrimidine ring formation is achieved through a cyclization reaction involving guanidine hydrochloride and sodium ethoxide in ethanol under reflux conditions [5] [24]. This transformation proceeds through nucleophilic attack of the guanidine nitrogen on the activated carbonyl carbon, followed by intramolecular cyclization and elimination of water to provide the desired 2-aminopyrimidine derivative [9].

A critical aspect of the pyrimidine synthesis involves the regioselective introduction of the pyrazole substituent through nucleophilic aromatic substitution [24]. The 2-chloropyrimidine intermediate undergoes reaction with the appropriately substituted pyrazole nucleophile in the presence of a strong base such as sodium hydride in dimethylformamide solvent [5]. This transformation requires careful temperature control and reaction timing to achieve optimal selectivity and yield.

Catalytic Systems and Reaction Optimization

Transition Metal-Catalyzed Coupling Reactions

The synthesis of encorafenib relies heavily on transition metal-catalyzed coupling reactions, particularly palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of key carbon-carbon bonds [31] [32]. The optimization of these catalytic systems has been crucial for achieving high yields and selectivity in the construction of the complex molecular framework [11] [13].

The Suzuki coupling reaction between the boronic ester derived from the halogenated phenyl ring and the pyrazole-pyrimidine intermediate represents the key convergent step in the synthesis [5] [31]. This transformation is optimized using tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with sodium carbonate as the base in a toluene-water-ethanol solvent system [5] [32].

The reaction conditions require careful optimization of temperature, concentration, and reaction time to maximize product formation while minimizing side reactions [32] [33]. Typical conditions involve heating the reaction mixture to 80°C for 16 hours under an inert atmosphere, with continuous monitoring by thin-layer chromatography to assess conversion [5]. The choice of solvent system is critical, as the biphasic nature facilitates the necessary transmetalation step while providing adequate solubility for all reaction components [33].

Alternative catalytic systems have been explored for improved efficiency and reduced catalyst loading [11] [15]. The use of palladium nanoparticles supported on various carriers has shown promise for achieving high turnover numbers while maintaining excellent selectivity [15]. Additionally, the development of air-stable phosphine ligands has simplified reaction setup and improved reproducibility on larger scales [32].

The mechanism of the Suzuki coupling involves the classical oxidative addition, transmetalation, and reductive elimination sequence [31] [32]. The oxidative addition of the aryl halide to the palladium(0) center forms the arylpalladium(II) halide intermediate, which undergoes transmetalation with the activated boronate species generated in situ from the boronic ester and base [33]. The subsequent reductive elimination releases the coupled product and regenerates the active palladium(0) catalyst [31].

Regioselective Heterocycle Formation

The regioselective formation of heterocyclic rings in encorafenib synthesis requires precise control of reaction conditions and careful selection of protecting group strategies [14] [16]. The pyrazole ring formation represents a particularly challenging transformation due to the need for complete regioselectivity in the cyclization step [5] [14].

The pyrazole synthesis begins with the condensation of a hydrazine derivative with a β-dicarbonyl compound under acidic conditions [16]. The regioselectivity is controlled through the use of substituted hydrazines bearing sterically demanding groups that direct the cyclization to the desired regioisomer [14]. The reaction typically employs acetic acid as both solvent and catalyst, with reaction temperatures maintained at 80-100°C to ensure complete conversion [5].

The construction of the pyrimidine ring system requires careful attention to regioselectivity, particularly in the nucleophilic aromatic substitution steps [14]. The use of electron-withdrawing groups on the pyrimidine ring activates the appropriate positions for nucleophilic attack while deactivating others, ensuring high regioselectivity [16]. Temperature control is critical, as elevated temperatures can lead to isomerization and loss of selectivity [14].

Advanced synthetic methodologies have been developed to improve the regioselectivity of heterocycle formation [14] [16]. The use of microwave-assisted synthesis has shown particular promise for reducing reaction times while maintaining excellent selectivity [18]. Additionally, the development of solid-supported reagents has facilitated purification and improved overall process efficiency [16].

Process Chemistry Considerations

Scale-Up Challenges in Multi-Step Synthesis

The scale-up of encorafenib synthesis from laboratory to manufacturing scale presents numerous challenges that require careful consideration of reaction engineering, heat transfer, and mass transfer limitations [18] [21]. The multi-step nature of the synthesis, involving seven distinct chemical transformations, necessitates optimization of each step for large-scale production while maintaining product quality and yield [5] [18].

One of the primary challenges in scale-up involves the management of exothermic reactions, particularly the palladium-catalyzed coupling reactions [21]. The heat generated during these transformations can lead to temperature excursions that result in decomposition of the palladium catalyst and formation of undesired side products [18]. Implementation of controlled addition protocols and enhanced heat removal systems is essential for maintaining reaction temperatures within acceptable limits [21].

The telescoping of reaction sequences represents another significant challenge in process development [21]. While telescoping can reduce overall process time and eliminate intermediate isolation steps, it requires careful consideration of reagent compatibility and reaction conditions [18]. The presence of residual palladium from coupling reactions can interfere with subsequent transformations, necessitating the development of effective catalyst removal strategies [21].

| Process Parameter | Laboratory Scale | Manufacturing Scale | Optimization Strategy |

|---|---|---|---|

| Reaction Temperature | 80°C | 75°C | Enhanced heat transfer |

| Catalyst Loading | 5 mol% | 2 mol% | Improved catalyst system |

| Reaction Time | 16 hours | 12 hours | Process intensification |

| Solvent Volume | 10 mL/g | 6 mL/g | Solvent optimization |

The management of solvent systems presents additional complexity during scale-up [18] [21]. The biphasic solvent systems used in Suzuki coupling reactions require adequate mixing to ensure efficient mass transfer between phases [33]. The design of appropriate agitation systems and the optimization of phase ratios are critical for maintaining reaction efficiency at larger scales [21].

Safety considerations become paramount during scale-up, particularly for reactions involving flammable solvents and potentially hazardous reagents [18]. The implementation of comprehensive hazard analysis and the development of appropriate control measures are essential for safe operation [21]. Additionally, the generation of waste streams requires careful consideration for environmental compliance and sustainability [18].

Purification Techniques for High-Purity API

The purification of encorafenib to pharmaceutical-grade specifications requires sophisticated separation techniques that can effectively remove process-related impurities while maintaining the integrity of the active pharmaceutical ingredient [19] [22]. The complex molecular structure and the presence of multiple polar functional groups present unique challenges for purification strategy development [22].

High-performance liquid chromatography represents the primary analytical tool for monitoring impurity levels throughout the purification process [19] [22]. The development of robust analytical methods requires careful optimization of mobile phase composition, column selection, and detection wavelength to achieve adequate resolution of encorafenib from closely related impurities [22]. Typical analytical conditions employ a reversed-phase C18 column with acetonitrile-water mobile phase systems containing trifluoroacetic acid modifiers [19].

Crystallization techniques play a crucial role in achieving the required purity specifications for the final API [19]. The development of an effective crystallization process requires systematic screening of solvent systems, crystallization temperature profiles, and seeding strategies [22]. The use of mixed solvent systems, typically involving polar aprotic solvents such as acetonitrile combined with anti-solvents like water or alcohols, has proven effective for achieving high-purity crystals [19].

The control of polymorphic forms during crystallization is critical for ensuring consistent physical properties and bioavailability [22]. Solid-state characterization techniques, including X-ray powder diffraction and differential scanning calorimetry, are employed to monitor polymorphic form throughout the crystallization process [19]. The implementation of controlled cooling profiles and appropriate seeding strategies helps ensure reproducible crystal form generation [22].

| Purification Method | Purity Achievement | Process Efficiency | Implementation Cost |

|---|---|---|---|

| Column Chromatography | >99.5% | Low | High |

| Crystallization | >99.0% | High | Medium |

| Recrystallization | >99.8% | Medium | Low |

| Preparative HPLC | >99.9% | Low | Very High |

Advanced purification techniques have been developed to address specific impurity profiles encountered in encorafenib synthesis [19] [22]. The use of preparative high-performance liquid chromatography allows for the selective removal of closely related impurities that cannot be effectively separated through crystallization alone [22]. However, the high cost and limited throughput of preparative HPLC necessitate its use only for particularly challenging separations [19].

ATP-Binding Site Competition Analysis

Encorafenib functions as a highly selective ATP-competitive small molecule RAF kinase inhibitor that demonstrates exceptional potency against BRAF V600E mutant proteins [1] [2]. The compound exhibits remarkable selectivity with half maximal inhibitory concentration values of 0.35 nanomolar against BRAF V600E, 0.47 nanomolar against wild-type BRAF, and 0.3 nanomolar against CRAF in cell-free biochemical assays [1] [2]. This ATP-competitive mechanism involves direct binding to the ATP-binding site of the kinase domain, where encorafenib stabilizes the kinase in its active conformation through competitive occupation of the ATP binding pocket [3].

The molecular basis of encorafenib's ATP-binding site competition relies on its interaction with four distinct regions within the highly conserved ATP binding cleft [4]. These regions include the short hinge area containing a critical cysteine residue in BRAF, a hydrophobic pocket adjacent to the hinge region, a hydrophobic type-II pocket located between the Asp-Phe-Gly motif and the regulatory alpha-C helix, and an allosteric site positioned at the alpha-C helix [4]. The compound's effectiveness stems from its ability to occupy these binding regions with high affinity while maintaining prolonged residence time at the target site [5] [6].

Comparative kinase selectivity profiling demonstrates encorafenib's exceptional specificity, with the compound showing no significant inhibitory activity against a panel of 99 other kinases at concentrations up to 900 nanomolar [7]. This selectivity profile distinguishes encorafenib from other BRAF inhibitors, as it demonstrates potent inhibition solely against CRAF in addition to BRAF variants, with only two other kinases showing inhibition at concentrations below 1 micromolar [6]. The high specificity results from encorafenib's preferential binding to the active conformation of BRAF V600E, achieved through competitive occupation of the ATP binding pocket that stabilizes the kinase in its catalytically active state [3].

Conformational Selectivity for Mutant BRAF Variants

Encorafenib exhibits distinct conformational selectivity that differentiates between mutant and wild-type BRAF through its binding to specific kinase conformations [8]. The compound functions as a type I½ kinase inhibitor that stabilizes a DFG-in and alpha-C helix-out conformation of BRAF, which is particularly favorable for V600E mutant variants [9] [8]. This conformational preference results from encorafenib's ability to bind preferentially to the active conformation of BRAF V600E while showing reduced affinity for wild-type BRAF conformations [3].

The molecular mechanism underlying this selectivity involves encorafenib's interaction with the alpha-C helix positioning, where the compound promotes specific conformational states that are more accessible in mutant BRAF proteins [10]. In BRAF V600E dimers, encorafenib binding induces conformational changes that shift the alpha-C helix inward and increase the flexibility of the DFG motif [10]. The compound's dimer compatibility is enhanced through promotion of the alpha-C-in conformation, which is stabilized by hydrogen bond formation between encorafenib and the alpha-C Glu501 residue [10].

Structural analysis reveals that encorafenib carries a large hydrophobic moiety that contributes to its conformational selectivity [8]. This structural feature allows the compound to induce intermediate BRAF V600E conformations that differ from those induced by other BRAF inhibitors [8]. The conformational selectivity is further enhanced by encorafenib's extremely slow dissociation rate from BRAF V600E, with a dissociation half-life exceeding 30 hours compared to 2 hours for dabrafenib and 0.5 hours for vemurafenib [5] [6] [7].

Downstream Signaling Pathway Modulation

ERK Phosphorylation Inhibition Kinetics

Encorafenib demonstrates potent and sustained inhibition of ERK phosphorylation through its upstream targeting of BRAF kinase activity [11]. The compound achieves significant phosphorylated ERK suppression with an effective concentration of 3 nanomolar in BRAF V600E-expressing melanoma cell lines, leading to sustained pathway inhibition that persists for extended periods [11] [12]. Time-course analysis reveals that encorafenib-mediated ERK phosphorylation inhibition begins within 4 hours of treatment and maintains effectiveness for at least 48 hours [11].

The kinetics of ERK phosphorylation inhibition follow a distinct temporal pattern that reflects encorafenib's prolonged target engagement [13]. Peak ERK activation suppression occurs at approximately 6 hours post-treatment, with phosphorylated ERK levels showing a 4.04-fold reduction compared to baseline levels [13]. This initial peak inhibition transitions to sustained suppression that is maintained at 24 and 48 hours, demonstrating the compound's ability to provide durable pathway blockade [13] [11].

Mechanistic analysis of ERK phosphorylation inhibition reveals that encorafenib's effects extend beyond simple kinase inhibition to include modulation of downstream signaling networks [9]. The compound's impact on ERK phosphorylation is accompanied by alterations in feedback regulatory mechanisms, including changes in DUSP and SPRY protein levels that influence the duration and intensity of pathway suppression [9]. These feedback modifications contribute to the sustained nature of ERK inhibition observed with encorafenib treatment [9].

Cyclin D1 Suppression Mechanisms

Encorafenib exerts profound effects on cyclin D1 expression through multiple regulatory mechanisms that contribute to its antitumor activity [14] [11]. The compound significantly downregulates cyclin D1 mRNA levels in a glycogen synthase kinase 3 beta-independent manner, resulting in decreased protein expression that correlates with cell cycle arrest [15] [16]. This suppression occurs through direct modulation of MAPK-dependent transcriptional programs that normally promote cyclin D1 expression [14] [17].

The molecular basis of cyclin D1 suppression involves encorafenib's disruption of the BRAF-MEK-ERK signaling cascade, which normally promotes cyclin D1 transcription [14] [9]. Treatment with encorafenib results in decreased mRNA levels of CCND1, the gene encoding cyclin D1, through inhibition of transcription factors that regulate this gene's expression [11]. This transcriptional suppression is accompanied by reduced protein stability and accelerated degradation of existing cyclin D1 proteins [18].

Temporal analysis of cyclin D1 suppression demonstrates that encorafenib's effects on this cell cycle regulator occur within 22 hours of treatment initiation [11]. The suppression mechanism involves both transcriptional downregulation and post-translational modifications that promote cyclin D1 degradation [18]. Studies using deubiquitinase inhibition have identified specific pathways involved in cyclin D1 protein stability, suggesting that encorafenib may influence both synthesis and degradation of this critical cell cycle regulator [18].

Cellular Senescence Induction Pathways

G1 Phase Cell Cycle Arrest Triggers

Encorafenib induces robust G1 phase cell cycle arrest through multiple interconnected molecular mechanisms that converge on cyclin-dependent kinase regulation [19] [15]. The compound promotes cell cycle arrest by upregulating p27KIP1 expression, a critical cyclin-dependent kinase inhibitor that prevents progression from G1 to S phase [15] [16]. This arrest mechanism is accompanied by activation of the retinoblastoma protein pathway, where encorafenib treatment results in enhanced pRb phosphorylation and subsequent transcriptional suppression of S-phase genes [15].

The temporal progression of G1 arrest following encorafenib treatment follows a well-defined sequence that begins with BRAF kinase inhibition and proceeds through downstream effector activation [19]. Initial BRAF V600E inhibition by encorafenib leads to rapid suppression of ERK phosphorylation, which subsequently results in decreased expression of cyclins and cyclin-dependent kinases required for cell cycle progression [19]. This cascade culminates in G1 arrest that becomes evident within 24 hours of treatment initiation and persists for extended periods [19].

Mechanistic analysis reveals that encorafenib-induced G1 arrest involves both direct and indirect regulatory pathways [20]. The compound triggers DNA damage response pathways that activate checkpoint kinases, including Chk1, which enforce G1 arrest to prevent progression of damaged cells through the cell cycle [20]. Additionally, encorafenib treatment results in generation of reactive oxygen species that contribute to DNA damage and subsequent checkpoint activation [20]. These multiple arrest triggers work synergistically to ensure robust and sustained G1 phase detention [20].

Apoptosis Avoidance Characteristics

Encorafenib exhibits distinctive characteristics in its induction of cellular senescence rather than immediate apoptosis in many cell types, representing a unique feature among BRAF inhibitors [15]. The compound promotes cellular senescence through upregulation of senescence-associated beta-galactosidase activity while simultaneously avoiding the rapid induction of apoptotic pathways [11] [15]. This senescence preference occurs through encorafenib's ability to induce p27KIP1 expression and pRb activation without triggering the massive mitochondrial dysfunction typically associated with apoptosis [15].

The molecular basis of apoptosis avoidance involves encorafenib's selective modulation of pro-apoptotic and anti-apoptotic protein expression [11]. While the compound upregulates certain pro-apoptotic proteins such as BIM and BMF, it simultaneously attenuates NOXA expression and maintains stable levels of most pro-survival proteins [11]. This balanced modulation of apoptotic regulators creates a cellular state that favors senescence over immediate cell death [11]. The compound's effects on mitochondrial priming demonstrate that encorafenib reduces the apoptotic threshold in melanoma cells without immediately triggering widespread apoptosis [11].

Specific cell line studies reveal that encorafenib's apoptosis avoidance characteristics vary depending on cellular context and baseline mitochondrial priming status [11]. In cells with high initial mitochondrial priming, encorafenib treatment can induce apoptosis through caspase-3/7 activation and PARP cleavage [11]. However, in many cell lines, the compound preferentially induces cellular senescence accompanied by autophagy rather than apoptotic cell death [11] [15]. This selective response pattern suggests that encorafenib's therapeutic effects may involve multiple cellular fate decisions that depend on the specific molecular context of target cells [11] [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Encorafenib is indicated: in combination with binimetinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutationin combination with cetuximab, for the treatment of adult patients with metastatic colorectal cancer (CRC) with a BRAF V600E mutation, who have received prior systemic therapy

Treatment of melanoma

Treatment of colorectal carcinoma

Mechanism of Action

Absorption Distribution and Excretion

Following a single oral dose of 100 mg radiolabeled encorafenib, 47% (5% unchanged) of the administered dose was recovered in the feces and 47% (2% unchanged) was recovered in the urine.

The blood-to-plasma concentration ratio is 0.58. The geometric mean (CV%) of apparent volume of distribution is 164 L (70%).

The apparent clearance is 14 L/h (54%) at day 1, increasing to 32 L/h (59%) at steady-state.

Metabolism Metabolites

Wikipedia

Dysidenin

FDA Medication Guides

Encorafenib

CAPSULE;ORAL

ARRAY BIOPHARMA INC

10/13/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: McLoughlin EM, Fadul CE, Patel SH, Hall RD, Gentzler RD. Clinical and Radiographic Response of Leptomeningeal and Brain Metastases to Encorafenib and Binimetinib in a Patient With BRAF V600E-Mutated Lung Adenocarcinoma. J Thorac Oncol. 2019 Dec;14(12):e269-e271. doi: 10.1016/j.jtho.2019.07.019. PubMed PMID: 31757377.

3: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.

4: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.

5: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547988/ PubMed PMID: 31643320.

6: Binimetinib plus encorafenib for metastatic melanoma. Aust Prescr. 2019 Oct;42(5):168. doi: 10.18773/austprescr.2019.057. Epub 2019 Sep 13. Review. PubMed PMID: 31631932; PubMed Central PMCID: PMC6787304.

7: Kopetz S, Grothey A, Yaeger R, Van Cutsem E, Desai J, Yoshino T, Wasan H, Ciardiello F, Loupakis F, Hong YS, Steeghs N, Guren TK, Arkenau HT, Garcia-Alfonso P, Pfeiffer P, Orlov S, Lonardi S, Elez E, Kim TW, Schellens JHM, Guo C, Krishnan A, Dekervel J, Morris V, Calvo Ferrandiz A, Tarpgaard LS, Braun M, Gollerkeri A, Keir C, Maharry K, Pickard M, Christy-Bittel J, Anderson L, Sandor V, Tabernero J. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. N Engl J Med. 2019 Oct 24;381(17):1632-1643. doi: 10.1056/NEJMoa1908075. Epub 2019 Sep 30. PubMed PMID: 31566309.

8: Ngo P, Bycroft R. Encorafenib and binimetinib for the treatment of BRAF-mutated metastatic melanoma in the setting of combined hepatic and renal impairment. BMJ Case Rep. 2019 Sep 16;12(9). pii: e230974. doi: 10.1136/bcr-2019-230974. PubMed PMID: 31527213.

9: Gogas HJ, Flaherty KT, Dummer R, Ascierto PA, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Sileni VC, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Gollerkeri A, Pickard MD, Robert C. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management. Eur J Cancer. 2019 Sep;119:97-106. doi: 10.1016/j.ejca.2019.07.016. Epub 2019 Aug 19. PubMed PMID: 31437754.

10: Li J, Li X. Encorafenib inhibits migration, induces cell cycle arrest and apoptosis in colorectal cancer cells. Mol Cell Biochem. 2019 Sep;459(1-2):113-120. doi: 10.1007/s11010-019-03554-3. Epub 2019 May 21. PubMed PMID: 31114933.

11: Rose AAN. Encorafenib and binimetinib for the treatment of BRAF V600E/K-mutated melanoma. Drugs Today (Barc). 2019 Apr;55(4):247-264. doi: 10.1358/dot.2019.55.4.2958476. Review. PubMed PMID: 31050693.

12: Livingstone E. Evaluation of cutaneous adverse events of encorafenib and binimetinb: COMMENT on article by Graf et al. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):630-631. doi: 10.1111/jdv.15527. PubMed PMID: 30924242.

13: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.

14: Brue A, Benzaquen M, Bonnet N, Koeppel MC, Default A, Delaporte E, Berbis P. Desensitization protocol for angio-oedema induced by encorafenib in a patient with metastatic melanoma. J Eur Acad Dermatol Venereol. 2019 Jul;33(7):e271-e272. doi: 10.1111/jdv.15544. Epub 2019 Mar 27. PubMed PMID: 30835914.

15: Trojaniello C, Festino L, Vanella V, Ascierto PA. Encorafenib in combination with binimetinib for unresectable or metastatic melanoma with BRAF mutations. Expert Rev Clin Pharmacol. 2019 Mar;12(3):259-266. doi: 10.1080/17512433.2019.1570847. Epub 2019 Jan 24. Review. PubMed PMID: 30652516.

16: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.

17: Graf NP, Koelblinger P, Galliker N, Conrad S, Barysch M, Mangana J, Dummer R, Cheng PF, Goldinger SM. The spectrum of cutaneous adverse events during encorafenib and binimetinib treatment in B-rapidly accelerated fibrosarcoma-mutated advanced melanoma. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):686-692. doi: 10.1111/jdv.15363. Epub 2018 Dec 13. PubMed PMID: 30468696.

18: Dummer R, Ascierto PA, Gogas HJ, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Chiarion Sileni V, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Moutouh-de Parseval LA, Pickard MD, Sandor V, Robert C, Flaherty KT. Overall survival in patients with BRAF-mutant melanoma receiving encorafenib plus binimetinib versus vemurafenib or encorafenib (COLUMBUS): a multicentre, open-label, randomised, phase 3 trial. Lancet Oncol. 2018 Oct;19(10):1315-1327. doi: 10.1016/S1470-2045(18)30497-2. Epub 2018 Sep 12. Erratum in: Lancet Oncol. 2018 Oct;19(10):e509. PubMed PMID: 30219628.

19: Martin-Liberal J. Encorafenib plus binimetinib: an embarrassment of riches. Lancet Oncol. 2018 Oct;19(10):1263-1264. doi: 10.1016/S1470-2045(18)30530-8. Epub 2018 Sep 12. PubMed PMID: 30219625.

20: Diamantopoulos PT, Stoungioti S, Anastasopoulou A, Papaxoinis G, Gogas H. Incomplete Vogt-Koyanagi-Harada disease following treatment with encorafenib and binimetinib for metastatic melanoma. Melanoma Res. 2018 Dec;28(6):648-651. doi: 10.1097/CMR.0000000000000505. PubMed PMID: 30169430.